3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride
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Overview
Description
This compound is a type of pyridinium chloride with a complex structure . It has a carbamoyl group attached to the 3-position of the pyridinium ring and a 1,3-dioxoisoindolin-2-yl group attached to the 1-position of the pyridinium ring .
Molecular Structure Analysis
The crystal structure of a similar salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been reported . The two molecules in this salt are held together by a hydrogen bond between H2 on the pyridinium ring and O7 of the carboxylate moiety on the phthalic acid molecule .Scientific Research Applications
Chemical Properties and Applications
The chemistry of pyridine derivatives, including compounds similar to 3-Carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, is fascinating due to their variable properties and applications. These compounds exhibit a range of activities from spectroscopic properties, structures, and magnetic properties to biological and electrochemical activity. Such variability underscores their potential in developing new materials and therapeutic agents. The review by Boča, Jameson, and Linert (2011) highlights the preparation, properties, and complex compounds of ligands related to pyridine derivatives, suggesting areas of potential research interest (Boča, Jameson, & Linert, 2011).
Environmental and Toxicological Studies
The environmental and toxicological aspects of compounds structurally or functionally related to this compound have also been a subject of investigation. For instance, the review on ethyl carbamate in foods and beverages by Weber and Sharypov (2009) outlines the genotoxic and carcinogenic properties of ethyl carbamate, a compound with a functional group similar to that in the query compound. The study highlights the importance of understanding the chemical pathways leading to the formation of such compounds and their impact on health (Weber & Sharypov, 2009).
Chemosensing Applications
Pyridine derivatives play a critical role in medicinal and chemosensing applications due to their diverse biological activities and high affinity for various ions and species. The review by Abu-Taweel et al. (2022) discusses synthetic routes, structural characterization, and the potential of pyridine derivatives in analytical chemistry as chemosensors. This research indicates the broad applicability of these compounds in designing compounds for biological activity and effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
It is known that compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3, like 3-carbamoyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)pyridin-1-ium chloride, have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored .
Biochemical Pathways
It is known that these compounds have diverse chemical reactivity and promising applications .
Result of Action
It is known that these compounds have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-3-carboxamide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-14(20)11-4-3-7-18(10-11)8-9-19-15(21)12-5-1-2-6-13(12)16(19)22;/h1-7,10H,8-9H2,(H-,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCHNHVTPOQJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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